Methyl 5,8,11-heptadecatriynoate
Description
Properties
CAS No. |
56554-57-5 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
methyl heptadeca-5,8,11-triynoate |
InChI |
InChI=1S/C18H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-6,9,12,15-17H2,1-2H3 |
InChI Key |
VDCFKSNWTRZOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCC#CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
This compound has been identified as a minor constituent in essential oils derived from plants such as Baccharis palustris and related species. Extraction methods used to isolate this compound typically involve:
Hydrodistillation: Plant material is soaked in distilled water and subjected to hydrodistillation for extended periods (e.g., 12 hours) to collect volatile oils containing this compound in trace amounts. The oils are then stored at low temperatures for further analysis.
Supercritical Fluid Extraction (SFE): This method uses carbon dioxide as a solvent under supercritical conditions (e.g., 260 Pa pressure, 60-70°C temperature) to extract bioactive compounds from plant powders. SFE offers selective extraction and preserves thermolabile compounds. The extracts are analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the presence of this compound.
Maceration: Plant leaves and roots are powdered and soaked in solvents such as absolute chloroform, methanol, or ethanol for 48 hours with occasional stirring. The extracts are filtered and evaporated to dryness. This method allows for extraction of polyacetylenic fatty acid esters including this compound, though often in low yield.
Chromatographic Isolation
Preparative Thin-Layer Chromatography (TLC): Essential oils or crude extracts containing this compound are applied to silica gel plates and developed in solvent mixtures like n-hexane-ethanol (1:1). Visualization reagents such as vanillin-phosphoric acid are used to detect fractions. The silica gel containing the target compound is scraped off and extracted with dichloromethane for further purification and analysis by high-resolution gas chromatography coupled with mass spectrometry (HRGC/qMS).
Gas Chromatography Coupled with Mass Spectrometry (GC-MS): This analytical technique is essential for identifying and quantifying this compound in complex mixtures. GC-MS parameters typically include a DB-5MS capillary column, electron impact ionization at 70 eV, and temperature programming from 140°C to 300°C. Mass spectral data are compared with NIST libraries and retention indices to confirm compound identity.
Synthetic Approaches
While direct synthetic procedures for this compound are less frequently reported in literature, the compound can be synthesized by:
Esterification of 5,8,11-heptadecatriynoic acid: The corresponding polyacetylenic fatty acid can be esterified with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This method follows classical Fischer esterification protocols with modifications to preserve the sensitive triple bonds.
Polyacetylene Chain Construction: Stepwise coupling reactions involving terminal alkynes and appropriate carbon chain elongation strategies (e.g., Cadiot-Chodkiewicz coupling or Sonogashira coupling) can be employed to build the triynoic acid backbone, which is then esterified as above. These synthetic methods require stringent anhydrous conditions and inert atmosphere to avoid side reactions.
Analytical Data and Research Results
Identification by GC-MS
| Parameter | Details |
|---|---|
| Molecular Formula | C18H24O2 |
| Molecular Weight | 272.4 g/mol |
| Retention Time (RT) | ~24.36 min (varies with column) |
| Mass Spectral Fragments | m/z 254 (base peak), 239, 211, 155, 128, 93 (100%) |
| IUPAC Name | Methyl heptadeca-5,8,11-triynoate |
| CAS Number | 56554-57-5 |
The compound exhibits characteristic mass spectral peaks corresponding to the fragmentation of the polyacetylenic chain and the methyl ester group. The presence of three conjugated triple bonds influences fragmentation patterns, aiding in identification.
Quantitative Presence in Extracts
In essential oils from Baccharis palustris, this compound is present in trace amounts, typically less than 1% of the total oil composition, as determined by HRGC/qMS analysis. Its detection requires sensitive and orthogonal chromatographic methods due to co-elution with other polyacetylenic compounds.
Bioactivity Correlations
Studies comparing extracts containing this compound have noted anti-inflammatory properties in related plant species. Although direct bioactivity of this compound alone is less documented, its presence in bioactive extracts suggests a contributory role in the overall pharmacological effect.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5,8,11-heptadecatriynoate undergoes various chemical reactions, including:
Oxidation: The triple bonds in the molecule can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl 5,8,11-heptadecatriynoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5,8,11-heptadecatriynoate involves its interaction with specific molecular targets and pathways. The triple bonds in the molecule allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and microbial activity.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Methyl Esters
Key Observations :
- Unsaturation Type: The triynoate’s triple bonds increase electron deficiency and reactivity compared to double-bonded analogs like the trienoate, which are more flexible and less reactive .
- Molecular Weight: The triynoate’s lower molecular weight (272.18 vs. 278.43 for the trienoate) reflects reduced hydrogen content due to triple bonds.
- Stability: Triple bonds make the triynoate more prone to oxidative degradation compared to dienoates or saturated esters .
Analytical and Chromatographic Behavior
Table 2: GC-MS Retention Times and Bioactivity
Key Observations :
- Retention Time: The triynoate elutes earlier (11.80 min) than linoleic acid (13.73 min) due to lower polarity despite similar chain lengths .
- Bioactivity: The triynoate’s anti-inflammatory role in BCH contrasts with linoleic acid’s dual pro-/anti-inflammatory effects, suggesting structure-activity specificity .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for Methyl 5,8,11-heptadecatriynoate?
- Methodological Answer : A viable approach involves Grignard coupling of alkyne precursors, adapted from methods used for synthesizing analogous triynoic acids. For example, 5,8,11-dodecatriynoic acid was synthesized via coupling of 1-bromo-2,5-hexadiyne with 5-hexynoic acid, followed by esterification . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions. Post-synthesis purification typically employs column chromatography or recrystallization.
Q. Which extraction protocols are effective for isolating this compound from plant matrices?
- Methodological Answer : The Bligh and Dyer method (chloroform:methanol:water, 2:1:0.8 v/v) is widely used for lipid extraction from biological tissues. This method efficiently separates non-polar lipids, including methyl esters, into the chloroform layer, enabling high recovery rates . For plant-derived samples (e.g., Chamomile oil), subsequent fractionation via silica gel chromatography can isolate the compound, as demonstrated by its 5.52% abundance in essential oil extracts .
Q. How can Gas Chromatography-Mass Spectrometry (GC-MS) be optimized for detecting this compound?
- Methodological Answer : Use a mid-polarity column (e.g., DB-35MS) with a temperature gradient starting at 50°C (hold 2 min), ramping at 10°C/min to 280°C. The compound elutes at ~14.17 min under these conditions, as observed in chromatographic profiling of plant extracts . Electron ionization (70 eV) and selected ion monitoring (SIM) for m/z 182 (molecular ion) enhance specificity .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity of this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in purity, stereochemical variability, or assay conditions. Implement orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify structural integrity . Dose-response studies in controlled cell culture systems (e.g., using standardized lipidomic protocols) can clarify bioactivity thresholds .
Q. How does this compound influence lipidomic profiles in algal systems?
- Methodological Answer : Comparative lipid profiling of algae (e.g., via GC-MS) reveals that methyl triynoates alter membrane fluidity and interact with desaturase enzymes. For instance, similar compounds like C17:3 methyl esters are implicated in stress response pathways, suggesting a role in redox regulation . Quantify lipid classes (e.g., phospholipids, glycolipids) to assess metabolic shifts.
Q. What structural modifications enhance the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies under oxidative stress (e.g., exposure to O₂, light) indicate that nitrogen-purged storage at -80°C in amber vials minimizes degradation. Adding antioxidants (e.g., BHT) at 0.01% w/v prolongs shelf life. Structural analogs with saturated bonds or protective groups (e.g., TMS derivatives) show improved stability .
Experimental Design and Data Analysis
Q. How can isotopic labeling resolve metabolic pathways involving this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., using CD₃I for methylation) to track incorporation into cellular lipids via LC-MS/MS. Compare isotopic patterns in treated vs. control samples to map metabolic flux, as demonstrated in studies of arachidonic acid derivatives .
Q. What in silico tools predict interactions between this compound and cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
